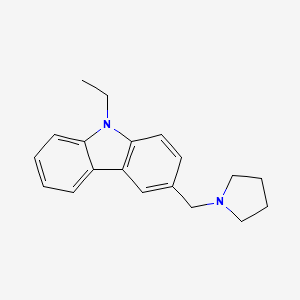

![molecular formula C16H18N4O4S B4625682 4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)

4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole

Vue d'ensemble

Description

Synthesis Analysis

A study by Hussain et al. (2017) details the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which share a core structural motif with the compound of interest. The synthesis involves treating secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3, leading to the formation of the desired derivatives. The structural confirmation of the synthesized compounds was carried out using EI-MS, IR, and 1H-NMR spectral analysis (Hussain et al., 2017).

Molecular Structure Analysis

Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel piperazine derivatives, which can provide insights into the molecular structure of related compounds. The study revealed that piperazine rings adopt a chair conformation, and intermolecular hydrogen bonds contribute to crystal packing. DFT calculations helped identify reactive sites for electrophilic and nucleophilic attacks, relevant for understanding the chemical behavior of the compound (Kumara et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfonamide and benzoxadiazole functionalities within compounds similar to the target molecule has been explored through various chemical reactions, including substitutions and the formation of derivatives with potential therapeutic applications. For example, the creation of 1,3,4-oxadiazole derivatives with benzoxazole moiety indicates a method for integrating functional groups to enhance biological activity, which might also apply to the compound (Raju, 2015).

Physical Properties Analysis

While specific studies on the physical properties of "4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole" are not readily available, the analysis of related compounds, such as those mentioned in the synthesis and molecular structure sections, can provide clues. Typically, these investigations would include melting points, solubility, and stability under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and the ability to undergo specific reactions (e.g., nucleophilic substitution, electrophilic addition), can be inferred from the functional groups present in the molecule. Studies like those by Katritzky et al. (2007), which explore the reactivity of sulfonamide derivatives, can offer insights into the chemical behavior of the target compound (Katritzky et al., 2007).

Applications De Recherche Scientifique

Metabolism and Disposition Studies

- Pharmacokinetics and Metabolism : The study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how similar compounds are metabolized and excreted in humans. The compound was shown to be extensively metabolized with principal elimination via feces, highlighting the importance of understanding metabolic pathways for drug development (Renzulli et al., 2011).

Drug Efficacy and Safety Evaluations

- Clinical Efficacy in Acute Conditions : A study evaluated the safety and efficacy of intravenous MCC-135 as an adjunct to primary percutaneous coronary intervention in patients with acute myocardial infarction. This highlights the exploration of novel compounds for improving clinical outcomes in acute medical conditions (Jang et al., 2008).

Metabolic Pathway Elucidation

- Characterization of Metabolites : Research on the metabolism and disposition of venetoclax in humans reveals the complex pathways involved, including the identification of unusual metabolites. Such studies are crucial for drug safety and efficacy assessments, indicating potential research applications for structurally related compounds (Liu et al., 2017).

Therapeutic Mechanism Investigations

- Mechanism of Action Studies : Investigating the occupancy and effects of compounds on specific receptors, as done with a 5-HT(1A) receptor antagonist, can elucidate therapeutic mechanisms and guide the development of new treatments for psychiatric disorders (Rabiner et al., 2002).

Novel Therapeutic Applications

- Anticoagulant Effects : The use of MD 805, an anticoagulant, in patients undergoing hemodialysis showcases the potential of novel compounds to improve treatment protocols and patient outcomes in specific medical conditions (Matsuo et al., 1986).

Propriétés

IUPAC Name |

4-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-12-5-6-13(23-12)11-19-7-9-20(10-8-19)25(21,22)15-4-2-3-14-16(15)18-24-17-14/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDJJAJTLLBAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

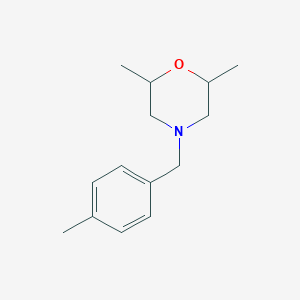

![(2,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4625600.png)

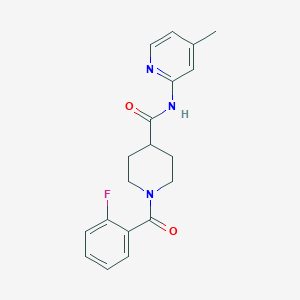

![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)

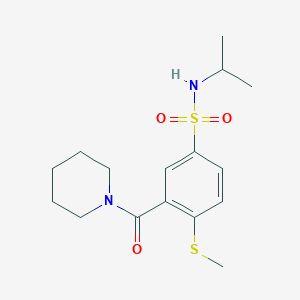

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4625622.png)

![methyl (3-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4625630.png)

![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4625657.png)

![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)

![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)

![isopropyl 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4625686.png)

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)